molecular formula C12H18N4O2 B6646363 N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide

N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide

Katalognummer: B6646363
Molekulargewicht: 250.30 g/mol
InChI-Schlüssel: XAIJUAADAIMWKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide, also known as PACAP-27, is a neuropeptide that belongs to the vasoactive intestinal peptide (VIP) family. It was first discovered in 1989 and has since been the subject of numerous scientific studies due to its potential therapeutic applications.

Wirkmechanismus

N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide exerts its effects through binding to specific receptors, including the PAC1 receptor and the VPAC1 and VPAC2 receptors. These receptors are widely distributed throughout the body, including the central nervous system, cardiovascular system, and immune system. The binding of this compound to these receptors results in the activation of various signaling pathways, including cyclic AMP (cAMP) and calcium signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including regulation of neurotransmitter release, modulation of pain perception, and regulation of immune function. It has also been shown to have neuroprotective effects, including the promotion of neuronal survival and the inhibition of apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide in lab experiments is its ability to cross the blood-brain barrier, making it ideal for studying the effects of neuropeptides on the central nervous system. However, one limitation is its relatively short half-life, which can make it difficult to study its long-term effects.

Zukünftige Richtungen

There are many potential future directions for the study of N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide, including the development of new therapeutic applications, the identification of new receptors and signaling pathways, and the development of new methods for synthesizing and delivering this compound. Some potential areas of research include the study of this compound's effects on inflammation, pain perception, and neurodegenerative diseases. Additionally, the development of new analogs and derivatives of this compound may lead to the development of more potent and selective compounds for therapeutic use.
Conclusion
In conclusion, this compound is a neuropeptide with a wide range of potential therapeutic applications. Its ability to cross the blood-brain barrier and its effects on various signaling pathways make it an ideal candidate for further study. While there are still many questions to be answered about its mechanism of action and long-term effects, the potential benefits of this compound make it an exciting area of research for the future.

Synthesemethoden

N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). The SPPS method involves the stepwise addition of protected amino acids to a resin-bound peptide chain, which is then cleaved from the resin and purified. The SPPS method has the advantage of being able to produce large quantities of pure peptide, making it ideal for research applications.

Wissenschaftliche Forschungsanwendungen

N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide has been shown to have a wide range of potential therapeutic applications, including neuroprotection, anti-inflammatory effects, and modulation of pain perception. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

IUPAC Name

N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c17-11-3-2-10(8-15-11)12(18)14-4-1-6-16-7-5-13-9-16/h5,7,9-10H,1-4,6,8H2,(H,14,18)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIJUAADAIMWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.